T-705 is an antiviral agent that inhibits influenza A, B, and C (IC50s = 0.013-0.48 µg/ml) without inducing cytotoxicity up to 1,000 µg/ml. It inhibits a neuraminidase-resistant influenza strain (GS4071-resistant; IC50 = 0.095 µg/ml) and RNA viruses (IC50s = 4.8-41 µg/ml) but not DNA viruses at concentrations greater than 100 µg/ml. It is active against a variety of viruses, including bunyavirus, arenavirus, and West Nile virus in vitro and in vivo in mice. T-705 undergoes phosphoribosylation to form T-705-RTP, which inhibits RNA-dependent RNA polymerase (RdRp) in RNA viruses. In mice infected with influenza virus, T-705 (200 mg/kg once daily) decreases the rate of mortality and reduces the lung virus yield in a dose-dependent manner at doses ranging from 50-200 mg/kg per day.
Favipiravir (T-705) is a pyrazinecarboxamide derivative with activity against RNA viruses. Favipiravir is converted to the ribofuranosyltriphosphate derivative (favipiravir-ribofuranosyl-5'-triphosphate) by host enzymes and selectively inhibits the influenza viral RNA-dependent RNA polymerase. The antiviral targets RNA-dependent RNA polymerase (RdRp) enzymes, which are necessary for the transcription and replication of viral genomes. Not only does favipiravir inhibit replication of influenza A and B, but the drug has shown promise in the treatment of avian influenza, and may be an alternative option for influenza strains that are resistant to neuramidase inhibitors. Scientists have conducted intensive studies on its antiviral properties against wide range of RNA viruses such as influenza, West Nile, and Ebola viruses both in vitro and in vivo. Favipiravir has been shown to give 100% protection against aerosol Ebola virus E718 infection in immune-deficient mice as well as inhibiting Ebola virus infection in cell culture. Favipiravir has been investigated for the treatment of life-threatening pathogens such as Ebola virus, Lassa virus, and now COVID-19. Favipiravir was identified to have activity in vitro against SARS-CoV-2, albeit requiring a high concentration compared with remdesivir.
|Molecular Weight||157.1 g/mol|
|Appearance||Off-White to Light Orange Solid|
|Melting Point||187℃ to 193℃|
|Other CAS RN||259793-96-9|
|Solubility||DMSO (Slightly), Methanol (Slightly)|
|Synonyms||Favipiravir; T705; T-705; T 705; Avigan; 259793-96-9; 6-Fluoro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide; 6-Fluoro-3,4-dihydro-3-oxo-pyrazinecarboxamide; 6-Fluoro-3-hydroxy-2-pyrazinecarboxamide; T 705 (Pharmaceutical)|
|Targets||DNA & RNA Polymerase|
|Origin of Product||United States|
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